molecular formula C17H15BrN2O3S B5572965 N'-(1,3-benzodioxol-5-ylmethylene)-2-[(3-bromobenzyl)thio]acetohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2-[(3-bromobenzyl)thio]acetohydrazide

Cat. No.: B5572965
M. Wt: 407.3 g/mol
InChI Key: ISXZCSNFKOBHHY-UFWORHAWSA-N
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Description

N'-(1,3-benzodioxol-5-ylmethylene)-2-[(3-bromobenzyl)thio]acetohydrazide is a useful research compound. Its molecular formula is C17H15BrN2O3S and its molecular weight is 407.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.99868 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Synthesis of Benzothiazole Acylhydrazones as Anticancer Agents : A study focused on the synthesis of benzothiazole derivatives, highlighting their anticancer potential. Benzothiazoles, similar in structural complexity to the queried compound, have been synthesized and investigated for their probable anticancer activity. This research underlines the importance of specific substitutions on the benzothiazole scaffold to modulate antitumor properties, suggesting that similar modifications in compounds like N'-(1,3-benzodioxol-5-ylmethylene)-2-[(3-bromobenzyl)thio]acetohydrazide could yield promising anticancer agents (Osmaniye et al., 2018).

Molecular Structure Analysis

Crystal Structure of Acetohydrazide Derivatives : Research into the crystal and molecular structures of acetohydrazide derivatives, which are structurally related to the compound , provides insights into their chemical behavior and potential applications. These studies are crucial for understanding the molecular foundation of these compounds' biological activities, paving the way for the design of more effective drugs (Quoc et al., 2019).

Sensor Development

Development of Heavy Metal Sensors : Compounds with similar structural features have been utilized in the development of sensors for heavy metals, such as mercury and lead. This application showcases the versatility of these compounds beyond medicinal chemistry, demonstrating their utility in environmental monitoring and public health (Hussain et al., 2017).

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c18-14-3-1-2-13(6-14)9-24-10-17(21)20-19-8-12-4-5-15-16(7-12)23-11-22-15/h1-8H,9-11H2,(H,20,21)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXZCSNFKOBHHY-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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